2-methylaziridine;2,4,6-trinitrobenzenesulfonic acid
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Overview
Description
2-methylaziridine;2,4,6-trinitrobenzenesulfonic acid is a compound that combines the properties of two distinct chemical entities: 2-methylaziridine and 2,4,6-trinitrobenzenesulfonic acid. 2-methylaziridine is a small, three-membered ring compound containing nitrogen, while 2,4,6-trinitrobenzenesulfonic acid is a nitroaryl oxidizing acid known for its extreme oxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylaziridine typically involves the reaction of ethyleneimine with methyl iodide under basic conditions. This reaction forms the three-membered aziridine ring with a methyl group attached to the nitrogen atom .
2,4,6-trinitrobenzenesulfonic acid is synthesized by nitration of benzenesulfonic acid using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of 2-methylaziridine involves large-scale reactions using similar methods as in the laboratory synthesis but with enhanced safety measures due to the compound’s reactivity. For 2,4,6-trinitrobenzenesulfonic acid, industrial production also follows the nitration process but with additional steps to purify and stabilize the compound due to its explosive nature .
Chemical Reactions Analysis
Types of Reactions
2-methylaziridine undergoes various chemical reactions, including ring-opening reactions, nucleophilic substitution, and polymerization. Common reagents for these reactions include acids, bases, and nucleophiles .
2,4,6-trinitrobenzenesulfonic acid is highly reactive due to its nitro groups. It can participate in oxidation-reduction reactions, nucleophilic aromatic substitution, and can act as a strong oxidizing agent .
Common Reagents and Conditions
Substitution: 2-methylaziridine reacts with nucleophiles under basic conditions, leading to ring-opening and substitution products.
Major Products
2-methylaziridine: Ring-opening products, substituted aziridines, and polymers.
2,4,6-trinitrobenzenesulfonic acid: Various oxidized products and substituted aromatic compounds
Scientific Research Applications
2-methylaziridine;2,4,6-trinitrobenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent for detecting and quantifying primary amines in peptides and proteins.
Biology: Employed in studies of intracellular pH regulation and as a hapten to induce immune responses.
Industry: Acts as a hydrophilic modifying reagent and is used in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrobenzenesulfonic acid involves its strong oxidative properties. It reacts with primary amines in peptides and proteins, forming stable derivatives. This reaction is utilized in various biochemical assays to detect and quantify amines . The compound’s ability to induce colitis is due to its role as a hapten, which binds to tissue proteins and triggers an immune response .
Comparison with Similar Compounds
2,4,6-trinitrobenzenesulfonic acid is similar to other nitroaryl compounds like picric acid and trinitroanisole. its unique combination of nitro groups and sulfonic acid makes it a stronger oxidizing agent and more reactive in various chemical reactions .
Similar Compounds
Picric acid: Another nitroaryl compound with strong oxidizing properties.
Trinitroanisole: Similar in structure but with different reactivity due to the presence of an anisole group.
Properties
CAS No. |
90535-68-5 |
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Molecular Formula |
C9H10N4O9S |
Molecular Weight |
350.26 g/mol |
IUPAC Name |
2-methylaziridine;2,4,6-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3N3O9S.C3H7N/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15;1-3-2-4-3/h1-2H,(H,16,17,18);3-4H,2H2,1H3 |
InChI Key |
MBDPRAALIQNQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1.C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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